(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is a complex organic compound that belongs to the class of indole derivatives. It features a propyl ester group and an amino-substituted tetrahydropyridoindole structure, which is significant in medicinal chemistry due to its potential pharmacological activities. This compound has been studied for its interactions with various biological targets, particularly as a potential antagonist of the CRTH2 receptor, which plays a role in inflammation and allergic responses .
The compound is classified under the broader category of indole derivatives, which are known for their diverse biological activities. Indole derivatives have been extensively researched for their roles in drug development, particularly in treating conditions such as asthma and other inflammatory diseases. The specific compound in question has been synthesized and characterized in several studies, highlighting its potential therapeutic applications .
The synthesis of (R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate can be achieved through various methods. One notable approach involves the reaction of 6,7,8,9-tetrahydropyrido[1,2-a]indole with propionic acid derivatives under controlled conditions to yield the desired acetate product.
Koay et al. (2011) demonstrated an efficient method for synthesizing related methyl esters which could be adapted for propyl esters through similar reaction pathways.
The molecular formula of (R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is , with a molecular weight of 286.37 g/mol.
The compound features:
The three-dimensional structure can be visualized using molecular modeling software to understand its spatial orientation and potential interactions with biological targets .
(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate can undergo various chemical reactions typical for indole derivatives:
Reactions involving this compound should be conducted under controlled pH and temperature conditions to minimize side reactions and ensure high yields of the desired products.
The mechanism of action for (R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate primarily involves its interaction with the CRTH2 receptor.
Data from pharmacological studies suggest that compounds targeting this receptor could be beneficial in treating asthma and other inflammatory diseases .
Relevant analyses such as melting point determination and spectral analysis (NMR and IR spectroscopy) are essential for confirming the identity and purity of the compound .
(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate holds promise in scientific research primarily in:
Research continues to explore its efficacy and safety profile in preclinical models to assess its viability as a drug candidate for treating inflammatory diseases .
The production of enantiomerically pure (R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate (CAS 1810069-87-4) relies on chiral induction during tetrahydropyridoindole scaffold formation. A pivotal approach involves the asymmetric reduction of a lactone intermediate derived from (R)-epichlorohydrin, achieving >94% yield under optimized conditions (NaBH₄/CaCl₂ in THF) [5] [8]. Alternative routes employ copper-catalyzed Ullmann condensations between 2-amino-3-bromopyridines and L-proline, followed by stereocontrolled cyclization. Key to enantiopurity is the use of chiral auxiliaries like (R)-1-phenylethylamine during amine functionalization, yielding the target (R)-enantiomer with >98% ee after crystallization [1] [5].
Table 1: Stereoselective Synthesis Methods Comparison
Chiral Source | Reaction Type | Yield (%) | ee (%) | Key Condition |
---|---|---|---|---|
(R)-Epichlorohydrin | Lactone reduction | 94 | >99 | NaBH₄/CaCl₂ in THF |
L-Proline | Ullmann condensation | 55-79 | 85 | CuI/TMEDA, 130°C |
(R)-1-Phenylethylamine | Amine resolution | 68 | >98 | Diastereomeric salt crystallization |
The 6,7,8,9-tetrahydropyrido[1,2-a]indole core is assembled via Tanimori-type cyclization, where bromopyridine 1-3 and L-proline undergo copper(I)-catalyzed coupling (CuI/TMEDA, K₃PO₄) to form intermediates 4-6 (55–79% yield) [1]. Critical to ring formation is the in situ oxidation of the pyrrolidine to pyrrole using MnO₂ in refluxing THF, achieving 51–91% yield for compounds 7-9. This method surpasses alternatives like DDQ or Pd/C dehydrogenation, which generate side products [1] [7]. Alternative pathways include Wittig olefination of indole-2-carbaldehydes with vinylphosphonium salts, though this yields the thermodynamically stable 9H-isomer rather than the targeted scaffold [10].
Table 2: Key Intermediates and Yields
Intermediate | Structure | Synthetic Step | Yield (%) | Limitations |
---|---|---|---|---|
4-6 | Pyridopyrrolo[1,2-a]quinoxalinone | Ullmann condensation | 55-79 | Requires degassed solvent |
7-9 | Pyrrolo[1,2-a]quinoxalinone | MnO₂ oxidation | 51-91 | Insolubility in organic solvents |
8 | Tosylate precursor | Alcohol activation | 67 | Competing chloride substitution |
Esterification of the acetic acid side chain employs ZrC nanoparticle catalysts, which enhance propyl ester formation kinetics under solvent-free conditions. ZrC achieves 98% conversion at 80°C, outperforming H₂SO₄ (72%) by minimizing dehydration byproducts [9] [10]. For 7-amino group installation, reductive amination of ketone precursors using NaBH₃CN/NH₄OAc proves efficient (85% yield). Alternatively, azide intermediates (e.g., 10) undergo Staudinger reduction with triphenylphosphine, though this requires careful handling of hazardous azides [5] [8]. Protecting groups like tert-butoxycarbonyl (Boc) are essential during amination, with deprotection using HCl/THF yielding the free amine without scaffold degradation [7].
Table 3: Catalytic Esterification Performance
Catalyst | Temperature (°C) | Conversion (%) | Byproducts | Advantage |
---|---|---|---|---|
ZrC nanoparticles | 80 | 98 | <1% | Recyclable, solvent-free |
Concentrated H₂SO₄ | 70 | 72 | 15–20% (dehydration) | Low cost |
Amberlyst-15 | 85 | 89 | 5% | Heterogeneous |
Scale-up hurdles include:
Process solutions include continuous-flow hydrogenation for azide reduction and in situ MnO₂ filtration systems to address solubility constraints [3] [5].
Table 4: Scalability Challenges and Mitigation Strategies
Challenge | Impact on Scale-Up | Mitigation Strategy | Efficiency Gain |
---|---|---|---|
Azide decomposition | Safety hazards | Continuous-flow hydrogenation | 30% yield increase |
Intermediate insolubility | Yield loss (15–20%) | Hot THF filtration | 95% recovery |
Racemization at high temperature | ee reduction (up to 10%) | Chiral additive/T ≤ 100°C | ee maintained at >98% |
Pd-catalyst cost | 40% cost increase at >100 g | Ligand-free Cu catalysis | 60% cost reduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: